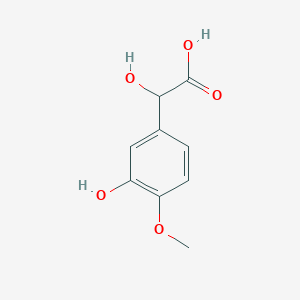

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMUSCHKJYFZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914009 | |

| Record name | Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-24-7, 97294-81-0 | |

| Record name | (±)-3-Hydroxy-4-methoxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid, also known as 3-Hydroxy-4-methoxymandelic acid. This compound is a structural isomer of the clinically significant vanillylmandelic acid (VMA). While direct synthesis reports are sparse, this document outlines a validated approach based on established chemical principles, starting from the readily available precursor, isovanillin. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss alternative strategies, offering researchers and drug development professionals a practical guide for obtaining this valuable chemical entity.

Introduction and Strategic Overview

This compound (Figure 1) is a member of the mandelic acid family, characterized by an alpha-hydroxy carboxylic acid moiety attached to a substituted phenyl ring. Its structural isomer, 4-hydroxy-3-methoxymandelic acid (VMA), is a well-known metabolite of catecholamines and a key biomarker for certain neuro-endocrine tumors[1][2]. The unique positioning of the hydroxyl and methoxy groups in the 3- and 4-positions, respectively, makes the target molecule a valuable building block for creating novel molecular scaffolds in medicinal chemistry and materials science.

The synthesis of VMA is well-documented, commonly achieved through a one-step condensation of guaiacol with glyoxylic acid[3][4]. However, this approach is not suitable for the target 3-hydroxy-4-methoxy isomer due to the regiochemistry dictated by the guaiacol starting material. A more versatile and controlled strategy, analogous to an alternative synthesis of VMA from vanillin, involves a two-step process starting from the corresponding benzaldehyde isomer[1]. Our recommended approach therefore commences with isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Figure 1: Chemical Structure of the Target Molecule this compound IUPAC Name: this compound[5] Synonyms: 3-Hydroxy-4-methoxymandelic acid[5][6] Molecular Formula: C₉H₁₀O₅[5] Molecular Weight: 198.17 g/mol [5]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis points to a disconnection at the C-CN bond of a cyanohydrin intermediate, which in turn derives from the corresponding aldehyde. This identifies isovanillin as the ideal and commercially available starting material. The forward synthesis, therefore, follows a classical two-step pathway: (1) Nucleophilic addition of cyanide to isovanillin to form the mandelonitrile intermediate, and (2) Subsequent hydrolysis of the nitrile to the desired carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous due to the high reliability of both the cyanohydrin formation and nitrile hydrolysis reactions, which are fundamental transformations in organic synthesis.

Synthetic Methodology and Experimental Protocols

The proposed synthesis is presented as a two-stage process. The rationale behind key steps is provided to ensure both reproducibility and a deep understanding of the reaction dynamics.

Stage 1: Synthesis of 2-(3-hydroxy-4-methoxyphenyl)-2-hydroxyacetonitrile

This reaction proceeds via the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of isovanillin. The reaction is typically performed under mildly basic conditions to generate the cyanide nucleophile from a salt like sodium cyanide (NaCN), followed by protonation of the resulting alkoxide, often during workup.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve isovanillin (1.0 eq) in a suitable solvent such as ethanol or a mixture of dichloromethane and water.

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium cyanide (NaCN, 1.1 eq) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. All equipment should be decontaminated with bleach solution.

-

Cyanide Addition: Cool the isovanillin solution to 0-5 °C using an ice bath. Slowly add the aqueous NaCN solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Acidification: After the addition is complete, continue stirring at 0-5 °C for 1 hour. Slowly add hydrochloric acid (1M) dropwise to the reaction mixture until the pH is approximately 3-4. This step protonates the intermediate alkoxide to form the cyanohydrin.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude cyanohydrin intermediate. This product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Stage 2: Hydrolysis of the Mandelonitrile to this compound

The hydrolysis of the nitrile functional group to a carboxylic acid is the final and critical step. Acid-catalyzed hydrolysis is strongly recommended to avoid potential side reactions or degradation that can occur under harsh basic conditions with phenolic compounds.

Protocol:

-

Reaction Setup: Place the crude 2-(3-hydroxy-4-methoxyphenyl)-2-hydroxyacetonitrile from Stage 1 into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid Hydrolysis: Add a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl). Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

Purification: If the product does not precipitate or requires further purification, extract the cooled reaction mixture with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as water or an ethyl acetate/hexane mixture, to yield the pure this compound.

Caption: Experimental workflow for the two-stage synthesis.

Data Summary and Characterization

The successful synthesis of the target compound should be verified using standard analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₀O₅ |

| Molecular Weight | 198.17 g/mol [5] |

| Appearance | White to off-white crystalline solid |

| Purity (by HPLC) | >98% (after recrystallization) |

| ¹H NMR | Expect characteristic peaks for aromatic protons, methoxy group, alpha-proton, and exchangeable hydroxyl/carboxyl protons. |

| ¹³C NMR | Expect 9 distinct carbon signals corresponding to the structure. |

| Mass Spectrometry | [M-H]⁻ = 197.04 or [M+H]⁺ = 199.06 |

| Infrared (IR) | Broad O-H stretch (carboxylic acid and phenol), C=O stretch (carboxylic acid), C-O stretches. |

Discussion of Alternative Synthetic Routes

While the cyanohydrin route is robust, other strategies could be considered for process optimization or green chemistry initiatives.

-

Direct Condensation: An approach analogous to the industrial VMA synthesis would involve the condensation of 4-methoxycatechol (1,2-dihydroxy-4-methoxybenzene) with glyoxylic acid[7]. However, this route faces a significant challenge in regioselectivity. The two hydroxyl groups of the catechol ring have different electronic environments, and controlling the position of the electrophilic substitution by glyoxylic acid would be difficult, likely leading to a mixture of isomers and lower yields of the desired product.

-

Biocatalytic Synthesis: Green chemistry approaches using enzymes offer high selectivity under mild conditions. A potential biocatalytic route could involve the hydroxylation of a precursor like 4-methoxyphenylacetic acid at the 3-position of the ring, followed by alpha-hydroxylation[8]. While requiring significant development in enzyme engineering and screening, this represents a forward-looking and sustainable alternative to classical chemical methods[8].

Conclusion

This guide details a reliable and scientifically grounded two-step synthesis for this compound, starting from the readily accessible precursor isovanillin. The described methodology, involving cyanohydrin formation followed by acid-catalyzed hydrolysis, is based on well-established organic chemistry principles and provides a clear pathway for researchers to obtain this compound in high purity. By explaining the causality behind the experimental choices and discussing potential alternative routes, this document serves as a practical and in-depth resource for professionals in chemical synthesis and drug development.

References

-

Fatiadi, A. J., & Schaffer, R. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 78A(3), 411–412. [Link]

-

Wikipedia. (n.d.). Vanillylmandelic acid. Retrieved from [Link]

- Google Patents. (2011). CN102086151A - A method for preparing 3-methoxy-4-hydroxymandelic acid.

-

LookChem. (n.d.). 3-hydroxy-4-methoxy mandelic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved synthesis of 3-methoxy-4-hydroxymandelic acid by glyoxalic acid method. Request PDF. [Link]

-

Semantic Scholar. (n.d.). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). [Link]

- Google Patents. (2020).

-

Impactfactor. (2015). Synthesis, Characterisation and In Silico Study Of Vanillyl Mandelic Acid. [Link]

-

PubMed. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 4. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). | Semantic Scholar [semanticscholar.org]

- 5. This compound | C9H10O5 | CID 107153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Vanillylmandelic Acid (VMA)

Executive Summary

This technical guide provides an in-depth analysis of 4-hydroxy-3-methoxymandelic acid, a compound commonly known in clinical and industrial settings as Vanillylmandelic Acid (VMA). We will begin by clarifying its formal IUPAC nomenclature and detailing its fundamental physicochemical properties. The core of this document explores the biochemical significance of VMA as the terminal urinary metabolite of the catecholamines epinephrine and norepinephrine, illustrating its metabolic pathway. Furthermore, this guide presents detailed protocols for both its chemical synthesis via the condensation of guaiacol and glyoxylic acid, and its quantification in biological matrices using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Finally, we examine its critical applications as a primary biomarker for the diagnosis and monitoring of catecholamine-secreting tumors, such as neuroblastoma and pheochromocytoma, and its role as a key intermediate in the industrial synthesis of artificial vanilla flavorings.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule begins with its unequivocal identification through standardized nomenclature and a clear outline of its physical and chemical characteristics.

IUPAC Nomenclature and Common Synonyms

The compound of interest is most widely recognized as Vanillylmandelic Acid (VMA). While often referred to as 3-hydroxy-4-methoxymandelic acid in general terms, the specific isomer of clinical and industrial importance has the hydroxyl and methoxy groups at positions 4 and 3, respectively, on the phenyl ring.

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid .[1][2] An alternative, equally valid IUPAC name is Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid .[3]

Throughout scientific literature and clinical practice, it is identified by a variety of synonyms, including:

Physicochemical Data

The key properties of VMA are summarized in the table below, providing essential data for researchers in synthesis, analytical chemistry, and drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₅ | [1][4][6] |

| Molecular Weight | 198.17 g/mol | [4][7] |

| CAS Number | 55-10-7 | [4][5] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 132-134 °C (with decomposition) | [7][9] |

| Solubility | Sparingly soluble in water; slightly soluble in ethanol and DMSO | [5][8] |

| InChI Key | CGQCWMIAEPEHNQ-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(C(=O)O)O)O | [1][3] |

Biochemical Significance and Metabolic Pathway

VMA is not a biologically active signaling molecule itself but rather the principal end-stage metabolite of the vital catecholamine neurotransmitters and hormones, epinephrine and norepinephrine.[3][10] Its formation and subsequent excretion in urine provide a non-invasive window into the activity of the sympathetic nervous system and the adrenal medulla.

Role in Catecholamine Metabolism

The metabolic conversion of epinephrine and norepinephrine to VMA is a two-step enzymatic process occurring primarily in the liver.[11]

-

O-Methylation: The enzyme Catechol-O-methyltransferase (COMT) transfers a methyl group to the meta-hydroxyl group of epinephrine and norepinephrine, converting them into metanephrine and normetanephrine, respectively.

-

Oxidative Deamination: The enzyme Monoamine Oxidase (MAO) then acts on metanephrine and normetanephrine, oxidizing them to an unstable aldehyde intermediate, which is subsequently converted to VMA.[10]

The quantification of urinary VMA is therefore a direct reflection of the total body turnover of these catecholamines.

Metabolic Pathway Diagram

The following diagram illustrates the sequential enzymatic conversion of norepinephrine and epinephrine into their respective intermediates and finally into VMA.

Caption: Metabolic pathway of catecholamines to VMA.

Chemical Synthesis

VMA is synthesized industrially as a precursor to artificial vanillin. The most established method involves the condensation of guaiacol with glyoxylic acid.[3][12][13] This process has been refined over decades to improve yield and purity.

Guaiacol-Glyoxylic Acid Condensation

The synthesis is a one-step condensation reaction performed under controlled alkaline conditions.[12] The mechanism involves the nucleophilic attack of the phenoxide ion of guaiacol onto the electrophilic aldehyde carbon of glyoxylic acid. The choice of an ice-cold reaction temperature is critical to minimize side reactions, such as the dismutation of glyoxylic acid and the formation of tar-like byproducts, which can occur at higher temperatures.[12][14]

Synthesis Workflow Diagram

The general workflow for the synthesis and purification of VMA is depicted below.

Caption: General workflow for the synthesis of VMA.

Laboratory Synthesis Protocol

The following protocol is adapted from an established, high-yield procedure.[12]

Materials:

-

Guaiacol

-

Glyoxylic acid monohydrate

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Ice

Procedure:

-

Prepare Alkaline Guaiacol Solution: In a reaction vessel equipped with an efficient mechanical stirrer and surrounded by an ice-salt bath, prepare a solution of NaOH in water and crushed ice. Add guaiacol to this cold alkaline mixture while stirring. The temperature should be maintained at approximately -7 °C.

-

Prepare Glyoxylic Acid Solution: Separately, prepare an ice-cold aqueous solution of glyoxylic acid monohydrate.

-

Condensation: Slowly add the glyoxylic acid solution dropwise to the stirring guaiacol solution over a period of 4 hours. The reaction temperature must be strictly maintained between 0 and -5 °C.

-

Reaction Maturation: Continue stirring the solution for an additional 20 hours, allowing the temperature to gradually rise to room temperature.

-

Acidification and Product Precipitation: Acidify the dark reaction mixture with concentrated HCl. This will protonate the carboxylate group, causing the VMA product to precipitate.

-

Extraction: Extract the aqueous layer exhaustively with ethyl acetate to recover the dissolved VMA.

-

Isolation: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude VMA product, which can be further purified by recrystallization. This procedure can provide VMA in yields of 68-75%.[12]

Analytical Methodology for Quantification in Urine

Accurate measurement of VMA in urine is paramount for its clinical utility. While older colorimetric methods exist, the gold standard for specificity and sensitivity is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial to remove interferences from the complex urine matrix (e.g., salts, urea, other metabolites) and to concentrate the analyte prior to LC-MS/MS analysis. A common and robust method is Solid-Phase Extraction (SPE).

Caption: Solid-Phase Extraction (SPE) workflow for VMA.

Detailed LC-MS/MS Protocol

Principle: This method utilizes reverse-phase liquid chromatography to separate VMA from other urinary components. The eluent is then introduced into a tandem mass spectrometer, where VMA is ionized (typically by negative-ion electrospray ionization, ESI-), selected, fragmented, and detected based on its unique mass-to-charge (m/z) transitions, providing exceptional specificity.

Reagents and Materials:

-

LC-MS grade water, acetonitrile, and methanol

-

Formic acid or acetic acid

-

VMA analytical standard

-

Isotopically labeled internal standard (e.g., VMA-d₃)

-

SPE cartridges (e.g., mixed-mode anion exchange)

-

Calibrators and Quality Control (QC) samples

Procedure:

-

Sample Pre-treatment: Centrifuge a 1 mL aliquot of urine. To 500 µL of the supernatant, add 50 µL of the internal standard solution.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the VMA and internal standard with 1 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

Instrumental Analysis:

-

Liquid Chromatography: Inject 5-10 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm). Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Tandem Mass Spectrometry: Operate in negative ESI mode. Monitor at least two multiple reaction monitoring (MRM) transitions for VMA (e.g., m/z 197 -> 137) and its internal standard.

-

-

Data Analysis: Quantify VMA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Clinical and Industrial Applications

Clinical Biomarker

The primary clinical application of VMA testing is in the diagnosis and management of catecholamine-secreting tumors.[4]

-

Neuroblastoma: This is a common childhood cancer. Over 90% of patients with neuroblastoma exhibit elevated urinary levels of VMA and/or homovanillic acid (HVA), making it a cornerstone of initial diagnosis, monitoring treatment efficacy, and detecting disease recurrence.[10]

-

Pheochromocytoma: A tumor of the adrenal medulla, pheochromocytoma also leads to increased catecholamine production.[3][4] While urinary VMA is elevated, the measurement of plasma or urinary metanephrines is now considered more specific for this condition.[10]

Factors Influencing VMA Levels: Accurate interpretation requires awareness of potential interferences. VMA levels can be influenced by:

-

Diet: Foods rich in vanilla or phenolic acids (e.g., bananas, citrus fruits, caffeine) can affect results.[10]

-

Medications: Certain drugs, such as levodopa, can alter catecholamine metabolism.[10]

-

Stress: Significant physical or emotional stress can transiently increase catecholamine release and VMA excretion.[4]

Industrial Intermediate

Beyond its medical importance, VMA is a crucial intermediate in the two-step industrial synthesis of vanillin, the primary component of artificial vanilla flavor.[3][15] In this process, the synthesized VMA is subjected to oxidative decarboxylation to yield vanillin, a widely used compound in the food, beverage, and pharmaceutical industries.[15]

Conclusion

Vanillylmandelic acid (VMA), correctly identified by the IUPAC name 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid, holds a significant position in both medicine and industry. As the terminal metabolite of epinephrine and norepinephrine, its quantification is an indispensable tool for the diagnosis and management of neuroendocrine tumors. Concurrently, its role as a precursor in the synthesis of vanillin underscores its industrial value. A thorough understanding of its biochemistry, synthesis, and analytical measurement, as detailed in this guide, is essential for professionals in clinical diagnostics, oncology, and chemical manufacturing.

References

-

PubChem. Vanillylmandelic Acid | C9H10O5 | CID 1245.

-

Wikipedia. Vanillylmandelic acid.

-

chemeurope.com. Vanillyl mandelic acid.

-

Chemsrc. 3-methoxy-4-hydroxy mandelic acid | CAS#:13244-77-4.

-

Human Metabolome Database. Showing metabocard for Vanillylmandelic acid (HMDB0000291).

-

Fatiadi, A. J., & Schaffer, R. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 78A(3), 411–412.

-

The Good Scents Company. 3-Methoxy-4-hydroxymandelate (CAS 55-10-7).

-

Grokipedia. Vanillylmandelic acid.

-

Google Patents. CN102086151A - A method for preparing 3-methoxy-4-hydroxymandelic acid.

-

PubChem. Vanilmandelic acid, (-)- | C9H10O5 | CID 736173.

-

LookChem. 3-hydroxy-4-methoxy mandelic acid.

-

PubChem. 4-Hydroxy-3-methoxy-mandelic acid | C9H10O5 | CID 736172.

-

Cayman Chemical. Vanillylmandelic Acid (CAS 55-10-7).

-

MetaboAge. Vanillylmandelic acid (VMA).

-

ResearchGate. Improved synthesis of 3-methoxy-4-hydroxymandelic acid by glyoxalic acid method | Request PDF.

-

Wikidata. hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid.

-

ChemicalBook. DL-4-HYDROXY-3-METHOXYMANDELIC ACID | 3695-24-7.

-

Echemi. (±)-3-Hydroxy-4-methoxymandelic acid | 3695-24-7.

-

Sigma-Aldrich. DL-4-Hydroxy-3-methoxymandelic acid.

-

Conier Chem&Pharma Limited. Buy DL-4-HYDROXY-3-METHOXYMANDELIC ACID.

-

Guidechem. How to Prepare 4-Hydroxy-3-methoxymandelic Acid? - FAQ.

Sources

- 1. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vanillylmandelic acid (VMA) - MetaboAge [metaboage.info]

- 3. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 4. Vanillyl_mandelic_acid [chemeurope.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scent.vn [scent.vn]

- 7. 4-Hydroxy-3-methoxy-mandelic acid | C9H10O5 | CID 736172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. DL-4-HYDROXY-3-METHOXYMANDELIC ACID | 3695-24-7 [chemicalbook.com]

- 10. grokipedia.com [grokipedia.com]

- 11. hmdb.ca [hmdb.ca]

- 12. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102086151A - A method for preparing 3-methoxy-4-hydroxymandelic acid - Google Patents [patents.google.com]

- 14. Page loading... [wap.guidechem.com]

- 15. researchgate.net [researchgate.net]

"VMA as a biomarker for neuroblastoma"

An In-depth Technical Guide: Vanillylmandelic Acid (VMA) as a Biomarker for Neuroblastoma

Executive Summary

Neuroblastoma, a common extracranial solid tumor in children, originates from neural crest cells and is characterized by the overproduction of catecholamines.[1][2][3] This unique metabolic feature makes the measurement of catecholamine metabolites, particularly Vanillylmandelic acid (VMA), a cornerstone in the clinical management of the disease. Elevated urinary VMA levels are found in the vast majority of neuroblastoma patients, serving as a crucial biomarker for diagnosis, prognosis, and therapeutic monitoring.[1][4] This guide provides a comprehensive technical overview of VMA, delving into its biochemical origins, clinical significance, analytical methodologies, and the critical pre-analytical considerations necessary for its reliable measurement. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of VMA's role in the context of neuroblastoma.

Introduction to Neuroblastoma: The Need for Robust Biomarkers

Neuroblastoma is an embryonal malignancy of the sympathetic nervous system, accounting for approximately 15% of all childhood cancer deaths.[2][3] The clinical presentation of neuroblastoma is notoriously heterogeneous, ranging from spontaneous regression in some infants to rapid, aggressive progression in others.[5] This variability necessitates a robust system for risk stratification to tailor treatment intensity, minimizing toxicity in low-risk patients while escalating therapy for those with high-risk disease.[6][7]

Risk classification in neuroblastoma integrates clinical features like age and stage with key biological markers, including MYCN amplification status, tumor histology, and chromosomal alterations.[6][7] Alongside these genetic and cellular markers, biochemical markers derived from the tumor's metabolic activity play a pivotal role. Because neuroblastomas arise from primordial neural crest cells, they often retain the machinery for catecholamine synthesis, leading to the excessive production of neurotransmitters like norepinephrine and epinephrine and their subsequent metabolites.[1][3] Measuring these metabolites in urine or blood provides a non-invasive window into the tumor's presence and activity. Among these, Vanillylmandelic acid (VMA) is the most established and widely utilized biomarker.[4][8]

The Biochemical Basis: From Tyrosine to Urinary VMA

Understanding the utility of VMA as a biomarker requires a firm grasp of the catecholamine metabolic pathway. Neuroblastoma cells, like their healthy counterparts in the adrenal medulla and sympathetic nervous system, synthesize catecholamines from the amino acid tyrosine.[9][10][11]

Biosynthesis Pathway: The process begins with the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this pathway.[10][11] L-DOPA is then rapidly decarboxylated to form dopamine.[11] Depending on the enzymatic machinery present in the cell, dopamine can be further converted to norepinephrine by dopamine β-hydroxylase, and subsequently to epinephrine.[9][10]

Catabolism Pathway: Catecholamines are potent signaling molecules and their degradation is tightly regulated by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).[10][11]

-

Norepinephrine and epinephrine are first metabolized by either MAO or COMT.

-

The action of these enzymes produces intermediate metabolites. For instance, MAO converts norepinephrine to 3,4-dihydroxyphenylglycol (DHPG), while COMT converts it to normetanephrine.[10][12]

-

These intermediates are then acted upon by the other enzyme. Ultimately, these pathways converge to form VMA, the principal end-product of norepinephrine and epinephrine metabolism.[10][12][13]

-

Similarly, dopamine is metabolized to its main end-product, Homovanillic acid (HVA).[13]

Neuroblastoma tumors often have dysregulated catecholamine metabolism, leading to the release and breakdown of large quantities of these neurotransmitters, resulting in significantly elevated levels of VMA and HVA in the urine of affected patients.[1][3]

Clinical Utility of VMA in Neuroblastoma

The measurement of urinary VMA is a critical tool throughout the patient journey, from initial diagnosis to long-term surveillance.

-

Diagnosis : Elevated urinary VMA is a hallmark of neuroblastoma, found in over 90% of cases when measured alongside HVA.[3][4] The diagnostic sensitivity of VMA increases with tumor stage, being elevated in approximately 50% of Stage I/II cases but in over 90% of Stage IV cases.[1] The combined measurement of VMA and HVA is recommended as their excretion patterns can differ between tumors, and using both increases the overall diagnostic sensitivity.[14][15]

-

Prognosis : While a high VMA level at diagnosis is associated with high-risk features like advanced stage, its prognostic significance can be complex.[16][17] Some studies suggest that for patients with localized disease, a normal or negative VMA test may correlate with a better outcome.[17] Conversely, in disseminated disease, some evidence indicates that higher VMA levels might be associated with a slightly better prognosis compared to patients with low or no VMA excretion.[17] A low VMA-to-HVA ratio is more consistently associated with a poor prognosis, potentially reflecting a less differentiated tumor phenotype.[18]

-

Monitoring Treatment Response : Serial monitoring of VMA levels is invaluable for assessing a patient's response to therapy.[8][16] A rapid decrease in VMA concentrations following chemotherapy is a positive indicator, suggesting the treatment is effective.[8][16] Conversely, persistently elevated or rising levels may signal treatment resistance or residual disease.[8]

-

Detecting Recurrence : After treatment completion, regular VMA monitoring can help detect disease recurrence. An increase in previously normalized VMA levels is often one of the first signs of relapse, prompting further investigation with imaging and other tests.[1]

Analytical Methodologies for VMA Quantification

The accurate measurement of VMA requires robust and sensitive analytical techniques. While historically colorimetric and chromatographic methods were used, modern clinical laboratories predominantly rely on mass spectrometry.[14][19]

Primary Analytical Methods:

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid Chromatography separation followed by Tandem Mass Spectrometry detection.[14] | High sensitivity and specificity; short run times; high throughput.[14][20] | Higher initial instrument cost. |

| GC/MS | Gas Chromatography separation of derivatized analytes followed by Mass Spectrometry detection.[21] | High sensitivity and specificity. | Requires sample derivatization, longer sample preparation time.[21] |

| HPLC | High-Performance Liquid Chromatography with electrochemical or fluorescence detection.[19] | Good sensitivity. | Potential for interference from other compounds, longer run times than LC-MS/MS.[19] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now considered the gold standard due to its superior analytical specificity and speed, minimizing interferences that can affect other methods.[14][20][22]

Typical LC-MS/MS Workflow:

Step-by-Step Protocol: VMA Quantification by LC-MS/MS

-

Sample Preparation: A small aliquot of the patient's acidified urine is taken. An internal standard (e.g., a stable isotope-labeled version of VMA, like VMA-d3) is added to every sample, calibrator, and quality control material.[20] This is a critical step for trustworthy results, as the internal standard corrects for variations in sample preparation and instrument response.

-

Dilution: The sample is typically diluted with a mobile phase or a suitable buffer to reduce matrix effects.[20]

-

Centrifugation: The diluted sample is centrifuged to pellet any particulate matter that could clog the chromatography system.

-

Injection: The clear supernatant is transferred to an autosampler vial and injected into the LC-MS/MS system.

-

Chromatographic Separation: The sample is passed through an HPLC column (e.g., HILIC or reversed-phase) which separates VMA from other urinary components based on its chemical properties.[23]

-

Mass Spectrometric Detection: As VMA elutes from the column, it enters the mass spectrometer. It is ionized (typically by electrospray ionization) and the instrument is set to monitor specific mass-to-charge (m/z) transitions for both VMA and its internal standard, a technique called Multiple Reaction Monitoring (MRM).[20][23] This highly specific detection method ensures that only the compound of interest is being measured.

-

Quantification: The instrument software calculates the ratio of the VMA peak area to the internal standard peak area. This ratio is compared against a calibration curve generated from samples with known VMA concentrations to determine the VMA concentration in the patient sample.

Protocol Standardization: The Key to Reliable Results

The clinical utility of VMA is entirely dependent on the accuracy of its measurement. This begins long before the sample reaches the laboratory. Rigorous adherence to pre-analytical and analytical protocols is essential.

A. Pre-analytical Considerations

-

Dietary Restrictions: Patients must be instructed to avoid certain foods and beverages for at least 24-48 hours before and during urine collection, as they can falsely elevate VMA levels.[18][22][24]

Foods/Substances to Avoid Vanilla-containing foods (e.g., chocolate, cocoa)[18][25] Bananas[18][22] Citrus fruits[18] Coffee and tea[18][25] -

Medication Interferences: A thorough medication history is crucial. Many drugs can interfere with catecholamine metabolism or the analytical assay itself. Discontinuation may be necessary after clinical consultation.[18][24]

-

Sample Collection:

-

24-Hour Urine: This has been the traditional collection method. The entire urine output over a 24-hour period is collected into a container with an acid preservative (e.g., 6N HCl or 50% acetic acid).[15][18][22] The acid is critical to lower the pH (to 1-5) and prevent the degradation of catecholamine metabolites.[15][18] The total volume must be recorded for accurate calculation of total VMA excretion per 24 hours.[18]

-

Random (Spot) Urine: For pediatric patients, especially infants, a 24-hour collection is challenging and often impractical.[18] A random urine sample is an acceptable alternative.[18][22] For these samples, it is mandatory to also measure creatinine. The VMA result is then reported as a ratio to creatinine (e.g., mg/g creatinine), which corrects for variations in urine dilution.[18][26]

-

Step-by-Step Protocol: 24-Hour Urine Collection

-

Preparation: Obtain the correct collection container from the laboratory, which should already contain the required acid preservative.

-

Start Time: Upon waking in the morning, the patient should empty their bladder into the toilet and note the exact time. This is the start time of the 24-hour collection.

-

Collection: For the next 24 hours, all urine must be collected in the provided container. The container should be kept refrigerated or in a cool place during the collection period.[15]

-

Final Collection: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final sample to the container.

-

Submission: The container should be promptly transported to the laboratory. The total volume will be measured and an aliquot will be taken for analysis.

B. Age-Specific Reference Ranges

VMA excretion is highly dependent on age, with levels being much higher in infants and gradually decreasing throughout childhood.[26] It is therefore critical to interpret results using age-appropriate reference intervals.

| Age | VMA / Creatinine Ratio (mg/g creatinine) | VMA (mg/24 hours) |

| 0-1 years | < 18 | 0 - 1.5 |

| 1-3 years | < 12 | 0 - 1.5 |

| 3-5 years | < 12 | 0 - 4.0 |

| 5-10 years | < 9 | 0 - 4.0 |

| >10 years | < 8 | 0 - 10.0 |

| Note: These values are illustrative. Ranges may vary between laboratories and methods. Always refer to the laboratory's specific reference intervals.[22] |

Limitations and Future Perspectives

While VMA is an invaluable biomarker, it has limitations. Its diagnostic sensitivity is not 100%, and a small percentage of neuroblastoma cases may present with normal VMA levels.[27] Furthermore, the stringent pre-analytical requirements for diet and medications can be challenging and a source of error.[24]

The field of neuroblastoma biomarkers is rapidly evolving, with several emerging markers being investigated to improve diagnostic accuracy and risk stratification:

-

Plasma Metanephrines: Measurements of plasma-free normetanephrine and metanephrine, which are intermediate metabolites, are the standard for diagnosing pheochromocytoma and may offer superior diagnostic performance for neuroblastoma compared to VMA and HVA.[12][28]

-

Novel Urinary Metabolites: Recent studies using advanced mass spectrometry have identified other urinary metabolites, such as vanillactic acid (VLA) and 3-methoxytyramine sulfate (MTS), which may improve diagnostic and risk assessment accuracy over the conventional VMA/HVA combination.[27]

-

Genetic and Molecular Markers: Tumor-specific genetic alterations, such as mutations in the ALK gene, are not only prognostic but also predictive, identifying patients who may benefit from targeted therapies.[5][6][7]

-

Liquid Biopsies: The analysis of circulating tumor DNA (ctDNA) or tumor-specific mRNA in the blood holds promise for non-invasive disease monitoring, offering a potential way to track tumor evolution and therapy resistance.[6]

-

Oncoproteins: Recent research has highlighted proteins like AF1q as potential universal biomarkers and therapeutic targets in neuroblastoma.[2]

Conclusion

Vanillylmandelic acid remains a fundamental and clinically indispensable biomarker in the management of neuroblastoma. Its measurement provides crucial information for diagnosis, helps in assessing prognosis, and is essential for monitoring the response to therapy and detecting recurrence. The reliability of VMA as a biomarker is intrinsically linked to the meticulous standardization of pre-analytical and analytical procedures, from patient preparation to the use of highly specific analytical methods like LC-MS/MS. While VMA is a powerful tool, the future of neuroblastoma diagnostics and monitoring will likely involve a multi-faceted approach, integrating VMA with emerging metabolic, genetic, and circulating biomarkers to create a more personalized and precise strategy for managing this complex childhood cancer.

References

-

Vanillylmandelic Acid (VMA) Reference Range. (2025). eMedicine. [Link]

-

Pinto, N. R., Applebaum, M. A., Volchenboum, S. L., et al. (2024). Current and Emerging Biomarkers: Impact on Risk Stratification for Neuroblastoma. JNCCN. [Link]

-

Neuroblastoma Diagnosis and Stages. (n.d.). UT Southwestern Medical Center. [Link]

-

Moses, A. M. (n.d.). Metabolism of catecholamines. IOVS. [Link]

-

Staging. (n.d.). Alex's Lemonade Stand Foundation for Childhood Cancer. [Link]

-

Biosynthesis and Catabolism of Catecholamine. (n.d.). Pharmaguideline. [Link]

-

Current and Emerging Biomarkers: Impact on Risk Stratification for Neuroblastoma. (2024). ResearchGate. [Link]

-

Pinto, N. R., Applebaum, M. A., Volchenboum, S. L., et al. (2024). Current and Emerging Biomarkers: Impact on Risk Stratification for Neuroblastoma. NCCN. [Link]

-

Catecholamine Metabolism: Pathway & Synthesis. (2024). StudySmarter. [Link]

-

Catecholamine. (n.d.). Wikipedia. [Link]

-

Chen, D., Hu, M., Wang, L., et al. (2019). Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma. PubMed. [Link]

-

Park, E., Park, H., Cho, H., et al. (2018). Clinical Significance of Random Urinary Vanillylmandelic Acid in Patients with Neuroblastoma. Annals of Laboratory Medicine. [Link]

-

Rathnakumar, G., Bolkar, S., Ghosh, K., & Inamdar, N. (2019). Clinical significance of vanillylmandelic acid in neuroblastoma. International Journal of Advances in Medicine. [Link]

-

Berthold, F., Hunneman, D. H., Harms, D., et al. (1992). Serum vanillylmandelic acid/homovanillic acid contributes to prognosis estimation in patients with localised but not with metastatic neuroblastoma. PubMed. [Link]

-

What condition is indicated by high levels of vanillylmandelic acid (VMA) in a 2-year-old child's urine? (2025). Dr.Oracle. [Link]

-

Early Detection, Diagnosis, and Staging of Neuroblastoma. (2025). American Cancer Society. [Link]

-

Bond, J. V. (1975). Clinical significance of catecholamine excretion levels in diagnosis and treatment of neuroblastoma. PubMed. [Link]

-

Gitlow, S. E., Mendlowitz, M., & Bertani, L. M. (1970). Catecholamine metabolism in neuroblastoma. PubMed. [Link]

-

Teynor, A., & Biso, G. M. R. (2024). Physiology, Catecholamines. StatPearls. [Link]

-

Childhood Cancer Symptoms & Signs: Neuroblastoma Staging & Diagnosis. (2019). Children's Cancer Institute. [Link]

-

Stages, Prognostic Markers, and Risk Groups for Neuroblastoma. (2025). American Cancer Society. [Link]

-

VMA & HVA. (2024). Gloucestershire Hospitals NHS Foundation Trust. [Link]

-

New Prognostic Biomarkers for Neuroblastoma Unveiled. (2024). aimed analytics. [Link]

-

Magera, M. J., Thompson, A. L., Matern, D., & Rinaldo, P. (1995). Urinary creatinine adjusted reference ranges for homovanillic and vanillylmandelic acid in children and adults. PubMed. [Link]

-

Candir, M. O., Dervisoglu, E., Aydin, M., et al. (2010). THE PROGNOSTIC SIGNIFICANCE OF VANILLYLMANDELLIC ACID IN NEUROBLASTOMA. Pediatric Hematology and Oncology. [Link]

-

Vanillylmandelic Acid, 24 Hour, Urine. (n.d.). Mayo Clinic Laboratories. [Link]

-

Saito, T., Miyauchi, K., Kuroda, T., et al. (2021). Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations. Cancer Science. [Link]

-

Wang, S., Liu, C., Zhang, C., et al. (2015). Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry. PubMed. [Link]

-

VMA Urine Test: Prep, Results & More. (2025). Test-Guide. [Link]

-

Researchers Discover New Biomarker for Neuroblastoma. (2024). Pediatric Cancer Research Foundation. [Link]

-

VANILLYLMANDELIC ACID ESTIMATION. (n.d.). Slideshare. [Link]

-

Eisenhofer, G., Peitzsch, M., Bechmann, N., et al. (2022). Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma. Frontiers in Endocrinology. [Link]

-

A new approach for urinary vanillylmandelic acid determination using eVol microextraction by packed sorbent coupled to liquid chromatography-tandem mass spectrometry. (2018). ResearchGate. [Link]

-

Eisenhofer, G., Peitzsch, M., Bechmann, N., et al. (2022). Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma. Frontiers in Endocrinology. [Link]

-

Tuchman, M., & Ramnaraine, M. L. (2013). Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS). PubMed. [Link]

-

Neuroblastoma and Its Diagnosis. (2024). Labpedia.net. [Link]

-

Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS). (2025). ResearchGate. [Link]

-

VMA (Vanillylmandelic Acid), Random Urine. (n.d.). Laboratory Alliance. [Link]

-

VMA (Vanillylmandelic Acid). (n.d.). Garcia Laboratory. [Link]

-

Vanillylmandelic Acid (VMA), Urine. (n.d.). Prince of Wales Hospital. [Link]

-

Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: Report from the Italian Cooperative Group for Neuroblastoma. (2025). ResearchGate. [Link]

-

Pathways for formation of vanillylmandelic acid from norepinephrine. (n.d.). ResearchGate. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Researchers Discover New Biomarker for Neuroblastoma - Pediatric Cancer Research Foundation [pcrf-kids.org]

- 3. labpedia.net [labpedia.net]

- 4. ijmedicine.com [ijmedicine.com]

- 5. researchgate.net [researchgate.net]

- 6. jnccn.org [jnccn.org]

- 7. Current and Emerging Biomarkers: Impact on Risk Stratification for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical significance of catecholamine excretion levels in diagnosis and treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 11. Catecholamine - Wikipedia [en.wikipedia.org]

- 12. Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catecholamine metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. garcialab.com [garcialab.com]

- 16. cpho.or.kr [cpho.or.kr]

- 17. tandfonline.com [tandfonline.com]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. VANILLYLMANDELIC ACID ESTIMATION | PPTX [slideshare.net]

- 20. Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Vanillylmandelic Acid, Urine | MLabs [mlabs.umich.edu]

- 23. researchgate.net [researchgate.net]

- 24. VMA Urine Test: Prep, Results & More [jitsi.cmu.edu.jm]

- 25. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]

- 26. Urinary creatinine adjusted reference ranges for homovanillic and vanillylmandelic acid in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma [frontiersin.org]

Vanillylmandelic Acid: A Technical Guide on its Core Biological Role and Clinical Utility

Abstract

Vanillylmandelic acid (VMA) represents the principal end-stage metabolite of the catecholamines epinephrine and norepinephrine.[1][2] While biologically inert itself, its significance is intrinsically linked to the activity of the sympathetic nervous system and the adrenal medulla, where its parent compounds are synthesized.[2][3] The quantification of VMA, primarily in urine, serves as a critical non-invasive biomarker for the diagnosis and monitoring of catecholamine-secreting tumors, most notably neuroblastoma in the pediatric population.[4][5] This guide provides an in-depth exploration of the biochemical pathways leading to VMA formation, its clinical applications, the analytical methodologies for its quantification, and the critical considerations required for accurate interpretation, aimed at researchers, clinicians, and professionals in drug development.

The Catecholamine Metabolic Pathway: The Genesis of VMA

The biological role of VMA can only be understood through the lens of its precursors: the catecholamines. Epinephrine (adrenaline) and norepinephrine (noradrenaline) are vital hormones and neurotransmitters that orchestrate the body's "fight or flight" response to physical or emotional stress.[6][7] They are synthesized and released from the adrenal medulla and sympathetic nerve endings, respectively.[3] After exerting their physiological effects—such as increasing heart rate, blood pressure, and glucose release—they are rapidly metabolized to prevent prolonged stimulation.[6]

This catabolism follows a well-defined enzymatic pathway primarily occurring in the liver and neuronal cytoplasm, involving two key enzymes:[2][8]

-

Monoamine Oxidase (MAO): This enzyme catalyzes the deamination of catecholamines.

-

Catechol-O-Methyltransferase (COMT): This enzyme facilitates the O-methylation of the catechol ring structure.

The degradation can proceed via two primary routes that ultimately converge to form VMA.[8][9]

-

Norepinephrine and epinephrine are first acted upon by COMT to form the intermediate metabolites normetanephrine and metanephrine. These are then deaminated by MAO.

-

Alternatively, norepinephrine and epinephrine can first be deaminated by MAO to form 3,4-dihydroxyphenylglycol (DHPG), which is then O-methylated by COMT to form 3-methoxy-4-hydroxyphenylglycol (MHPG).[10]

Both pathways lead to the formation of MHPG, which is subsequently oxidized by alcohol and aldehyde dehydrogenases in the liver to yield the final, stable end-product: Vanillylmandelic acid.[8][9][10] VMA is then excreted from the body via the urine.[1][11]

VMA as a Clinical Biomarker: Principles and Applications

The clinical utility of VMA stems from the pathophysiology of certain neuroendocrine tumors that arise from neural crest cells. These tumors can synthesize and secrete excessive amounts of catecholamines, leading to a corresponding increase in the urinary excretion of their metabolites.[1][6] Measuring urinary VMA provides a non-invasive window into the body's total catecholamine turnover.

Neuroblastoma

Neuroblastoma, a common solid tumor in children, is the primary clinical indication for VMA testing.[4]

-

Diagnosis and Screening: Over 90% of individuals with neuroblastoma exhibit elevated urinary levels of VMA and/or Homovanillic Acid (HVA), the end-metabolite of dopamine.[2][5] Therefore, measuring both VMA and HVA is a cornerstone of the diagnostic workup for suspected cases.[6][12]

-

Prognosis and Monitoring: The ratio of VMA to HVA can have prognostic significance. Tumors that are less differentiated may lose the enzymatic capacity to convert dopamine to norepinephrine, resulting in higher HVA excretion relative to VMA. A low VMA/HVA ratio is often associated with a more poorly differentiated tumor and a poorer prognosis.[13][14] Serial VMA measurements are also valuable for monitoring the response to therapy and detecting tumor recurrence.[6][15] A study on neuroblastoma patients showed that VMA levels decreased significantly during chemotherapy, making it a valuable marker for monitoring treatment response.[15]

Pheochromocytoma and Paraganglioma

Historically, VMA was used to diagnose pheochromocytoma, a catecholamine-secreting tumor of the adrenal medulla. However, its use for this purpose has declined significantly.

-

Causality of Diagnostic Shift: The rationale for moving away from VMA testing for pheochromocytoma lies in its inferior diagnostic sensitivity and specificity compared to other biomarkers. VMA has a high false-positive rate, exceeding 15%.[13][14] This is because VMA levels can be influenced by a wide range of factors, including stress, diet, and medications, leading to elevations not caused by a tumor.[1][16]

-

Current Gold Standard: The measurement of plasma free metanephrines or urinary fractionated metanephrines is now the recommended and most accurate test for diagnosing pheochromocytoma and paraganglioma.[2][13][14][17] Metanephrines are produced continuously within tumor cells, independent of catecholamine release, providing a more stable and reliable diagnostic marker.[18]

Analytical Methodologies for VMA Quantification

The trustworthiness of a VMA result is critically dependent on a rigorously controlled pre-analytical and analytical process. Every step is part of a self-validating system to minimize interferences and ensure clinical accuracy.

Pre-Analytical Considerations: The Foundation of Accuracy

Meticulous patient preparation and sample collection are paramount. Failure to control these variables is a common source of diagnostic error.

-

Patient Preparation: For 2-3 days prior to and during collection, patients should avoid numerous substances known to interfere with VMA levels.[14][16]

-

Dietary Restrictions: Avoid coffee, tea, bananas, chocolate, citrus fruits, and any foods containing vanilla.[14]

-

Medication Interferences: A vast number of drugs can alter VMA levels. It is crucial to review all patient medications. Common interferents include L-dopa, MAO inhibitors, antihypertensive agents (e.g., methyldopa), and salicylates.[12][16] Discontinuation of non-essential medications for 72 hours prior to collection may be necessary, subject to clinical review.[16]

-

Physiological Stress: Intense physical exercise or severe anxiety can cause a physiological release of catecholamines, temporarily elevating VMA.[1][16]

-

-

Sample Collection:

-

24-Hour Urine Collection: This is the preferred method as it averages out the diurnal fluctuations in catecholamine secretion and provides a more accurate representation of total daily production.[6][19]

-

Random Urine Collection: In pediatric patients, where a 24-hour collection can be challenging, a random urine sample is often used.[12][13] To be clinically valid, the VMA concentration in a random sample must be normalized to the urinary creatinine concentration, expressed as a ratio (e.g., mg/g creatinine).[16] This corrects for variations in urine dilution.

-

-

Sample Preservation: Urine must be kept refrigerated throughout the collection period. The collection container should contain an acid preservative, such as 6N HCl or 50% acetic acid, to maintain a pH between 1 and 5, which is critical for VMA stability.[13][19]

Analytical Techniques

Modern clinical laboratories primarily use chromatographic methods for VMA quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorometric or amperometric detection, has been a reliable method for separating VMA from other urinary components.[20][21]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is now considered the gold standard.[22] The causality for its adoption is its superior analytical specificity and sensitivity. LC-MS/MS can distinguish VMA from structurally similar interfering compounds with high precision, reducing the likelihood of false positives and allowing for rapid, high-throughput analysis.[23]

Quantitative Data and Interpretation

VMA excretion is highly dependent on age, with infants having significantly higher excretion rates per unit of body mass compared to adults. Therefore, interpretation must be based on well-established, age-specific reference intervals.

Table 1: Age-Specific Urinary VMA Reference Ranges

| Age Group | VMA Range (mg/g creatinine) | VMA Range (mg/24 hours) |

| 0 - 2 years | 0.0 - 27.0[16][24] | < 2.0[13] |

| 2 - 4 years | 0.0 - 16.0[5] | 1.0 - 3.0[13] |

| 3 - 5 years | 0.0 - 13.0[16] | 1.0 - 2.6[19] |

| 5 - 9 years | 0.0 - 8.3[24] | 2.0 - 3.2[19] |

| 6 - 17 years | 0.0 - 9.0[16] | - |

| 10 - 19 years | 0.0 - 8.2[24] | 2.3 - 5.2 (10-15y)[19] |

| >18 years | 0.0 - 6.0[24] | < 6.8[13] |

| Note: Ranges can vary slightly between laboratories and methodologies. The values presented are a synthesis from multiple sources for illustrative purposes.[5][13][16][19][24] |

Detailed Protocol: 24-Hour Urine Collection for VMA Analysis

1.0 Objective: To collect a complete 24-hour urine specimen under controlled conditions to ensure the stability and integrity of Vanillylmandelic Acid for quantitative analysis.

2.0 Materials:

-

Large, clean, amber-colored plastic collection container (typically 3-4 liters).

-

Liquid acid preservative (e.g., 25 mL of 6N HCl or 50% acetic acid). CAUTION: Preservative is corrosive.

-

Smaller screw-capped plastic tube for laboratory aliquot.

-

Cooler with ice packs or access to a refrigerator.

3.0 Patient Instructions (Pre-Collection):

-

3.1: Three days before starting the collection, begin the VMA-restricted diet. Avoid coffee, tea, caffeine, bananas, chocolate, cocoa, citrus fruits, and all vanilla-containing products.[14]

-

3.2: Consult with your physician regarding any medications you are taking. Do not stop any prescribed medication without medical approval. Your physician will advise on which medications may need to be temporarily discontinued.[16]

-

3.3: Avoid intense physical activity and stressful situations for 24 hours before and during the collection period.[16]

4.0 Collection Procedure:

-

4.1 Day 1 - Start Time (e.g., 7:00 AM): Begin the 24-hour collection period by completely emptying your bladder into the toilet. Do not collect this first urine. Note the exact time; this is the start of your 24-hour collection.[19]

-

4.2 Add Preservative: Carefully add the entire contents of the acid preservative vial to the large collection container. Be careful not to splash. This should be done at the start of the collection.[19]

-

4.3 During Collection: For the next 24 hours, collect all urine in the large container. It is critical that no sample is discarded.

-

4.4 Storage: After each void, securely cap the container and gently swirl to mix the urine with the preservative. Place the container in a refrigerator or a cooler with ice packs immediately. The sample must be kept cold throughout the entire 24-hour period.[19]

-

4.5 Day 2 - End Time (e.g., 7:00 AM): Exactly 24 hours after the start time, completely empty your bladder one last time and add this final sample to the collection container. This concludes the collection.

-

4.6 Transport: Transport the entire sealed container to the laboratory as soon as possible, keeping it cool during transport.

Advanced Insights and Future Directions

While VMA's role in oncology is well-defined, the broader context of monoamine metabolism is central to neuroscience and drug development. The transport of catecholamines into synaptic vesicles is managed by the Vesicular Monoamine Transporter 2 (VMAT2).[25][26] Dysfunction in VMAT2 is implicated in the pathophysiology of neurodegenerative conditions like Parkinson's disease, as improper storage can lead to cytotoxic dopamine metabolites in the neuronal cytoplasm.[27] Drugs targeting VMAT2 are used to treat various neurological disorders.[28] This highlights that while VMA is a metabolic endpoint, the pathways that generate it are at the core of neurological function and represent significant therapeutic targets.

Future research continues to seek more sensitive and specific biomarkers for neuroblastoma. While VMA remains a crucial tool, particularly in resource-limited settings, the field is moving towards plasma-based markers like free normetanephrine and methoxytyramine, which have shown superior diagnostic performance in some studies.[29]

Conclusion

The biological role of Vanillylmandelic acid is that of a terminal, inactive metabolite, reflecting the body's total turnover of epinephrine and norepinephrine. It has no direct physiological function but serves as an indispensable biomarker in clinical diagnostics. Its primary utility lies in the screening, diagnosis, and therapeutic monitoring of neuroblastoma, where its measurement, in conjunction with HVA, provides critical clinical information. While its role in diagnosing pheochromocytoma has been superseded by more specific tests, a thorough understanding of VMA metabolism and the stringent requirements for its accurate measurement remains essential for researchers, clinicians, and drug development professionals working in oncology and neuroendocrinology.

References

-

Wikipedia. Vanillylmandelic acid. [Link]

-

Rupa Health. Vanillylmandelic Acid. [Link]

-

Grokipedia. Vanillylmandelic acid. [Link]

-

Medscape. Vanillylmandelic Acid (VMA) Reference Range. [Link]

-

University of Iowa Health Care. Vanillylmandelic Acid. [Link]

-

Warde Medical Laboratory. VANILLYLMANDELIC ACID (VMA) - URINE, 24 HOUR. [Link]

-

HealthMatters.io. Vanillylmandelic Acid (VMA), Random Urine - LabCorp. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Vanilmandelic acid. [Link]

-

Journal of Clinical and Diagnostic Research. Clinical significance of vanillylmandelic acid in neuroblastoma. [Link]

-

Mayo Clinic Laboratories. VMA - Overview: Vanillylmandelic Acid, 24 Hour, Urine. [Link]

-

Slideshare. VANILLYLMANDELIC ACID ESTIMATION. [Link]

-

Cancer Research and Treatment. Clinical Significance of Random Urinary Vanillylmandelic Acid in Patients with Neuroblastoma. [Link]

-

Dr.Oracle. What is the ultimate end product of epinephrine (adrenaline) and norepinephrine metabolism? [Link]

-

Labcorp. 123208: Vanillylmandelic Acid (VMA), Random Urine. [Link]

-

Clinical Chemistry | Oxford Academic. Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Vanillylmandelic Acid in Urine. [Link]

-

PubMed. Liquid-chromatographic determination of vanillylmandelic acid in urine. [Link]

-

Testing.com. Vanillylmandelic Acid (VMA). [Link]

-

Human Metabolome Database. Showing metabocard for Vanillylmandelic acid (HMDB0000291). [Link]

-

HealthMatters.io. Vanillylmandelic Acid (VMA) - NutriStat Basic Profile. [Link]

-

NCBI Bookshelf - StatPearls. Biochemistry, Catecholamine Degradation. [Link]

-

PubMed. Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry. [Link]

-

ResearchGate. Pathways of metabolism of norepinephrine to VMA. [Link]

-

ResearchGate. Pathways for formation of vanillylmandelic acid from norepinephrine. [Link]

-

Medscape. Vanillylmandelic Acid (VMA): Reference Range, Interpretation, Collection and Panels. [Link]

-

Taylor & Francis Online. Vanillylmandelic acid – Knowledge and References. [Link]

-

PMC - NIH. Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma. [Link]

-

PubMed. The neuroprotective role of vesicular monoamine transporter 2 in neurodegenerative diseases. [Link]

-

PubMed Central. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse. [Link]

-

Clinical Laboratory Diagnostics. 32 Pheochromocytoma, paraganglioma, neuroblastoma. [Link]

-

PubMed. [Biochemical diagnosis of pheochromocytoma and neuroblastomas]. [Link]

-

chemeurope.com. Vanillyl mandelic acid. [Link]

-

PMC - PubMed Central. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions. [Link]

-

ScienceDirect. Molecular basis of vesicular monoamine transport and neurological drug interactions. [Link]

-

Science.gov. vanillylmandelic acid vma: Topics. [Link]

-

ResearchGate. VMAT2 and Parkinson's disease: Harnessing the dopamine vesicle. [Link]

Sources

- 1. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. VANILLYLMANDELIC ACID ESTIMATION | PPTX [slideshare.net]

- 4. ijmedicine.com [ijmedicine.com]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. testing.com [testing.com]

- 7. Vanillylmandelic Acid (VMA) - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. labcorp.com [labcorp.com]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. cpho.or.kr [cpho.or.kr]

- 16. Vanillylmandelic Acid [healthcare.uiowa.edu]

- 17. [Biochemical diagnosis of pheochromocytoma and neuroblastomas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. wardelab.com [wardelab.com]

- 20. helixchrom.com [helixchrom.com]

- 21. Liquid-chromatographic determination of vanillylmandelic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Vanillylmandelic Acid (VMA), Random Urine - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 25. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

"Vanillylmandelic acid discovery and history"

An In-Depth Technical Guide to the Discovery and History of Vanillylmandelic Acid

Executive Summary

Vanillylmandelic acid (VMA), the principal urinary metabolite of the catecholamines epinephrine and norepinephrine, represents a cornerstone in the history of biochemical diagnostics.[1][2] Its journey from a newly identified urinary constituent to a critical biomarker for neuroendocrine tumors, particularly neuroblastoma, mirrors the evolution of analytical chemistry and our understanding of metabolic pathways in disease. This guide provides a comprehensive exploration of the biochemical origins of VMA, the seminal moments of its discovery, the evolution of its analytical quantification from early colorimetric assays to modern mass spectrometry, and its enduring, albeit refined, clinical significance for researchers, scientists, and drug development professionals.

The Biochemical Landscape: Catecholamine Synthesis and Metabolism

To comprehend the significance of VMA, one must first understand its origin within the intricate pathway of catecholamine metabolism. Catecholamines—dopamine, norepinephrine, and epinephrine—are crucial neurotransmitters and hormones that regulate physiological responses to stress, the so-called "fight or flight" response.[3][4] Their synthesis begins with the amino acid Tyrosine and proceeds through a series of enzymatic steps.[4][5][6]

The degradation of norepinephrine and epinephrine is primarily accomplished by two key enzymes:

-

Monoamine Oxidase (MAO): This enzyme oxidatively deaminates catecholamines.

-

Catechol-O-methyltransferase (COMT): This enzyme transfers a methyl group to the catechol structure.[7]

The sequential action of these enzymes, primarily in the liver, converts norepinephrine and epinephrine through intermediate metabolites into the final, stable end-product, Vanillylmandelic acid, which is then excreted in the urine.[7] The measurement of VMA thus provides a non-invasive window into the total body production of these catecholamines.

The Discovery and Identification of VMA

The identification of VMA is credited to the pioneering work of Dr. Marvin D. Armstrong and his colleagues. In a landmark 1957 paper published in Biochimica et Biophysica Acta, they reported the isolation and characterization of "3-methoxy-4-hydroxy-D-mandelic acid" from human urine. They conclusively demonstrated that this compound was a major urinary metabolite of norepinephrine, laying the biochemical foundation for its future clinical use. This discovery was a critical step forward in understanding catecholamine biochemistry and provided the scientific community with a specific, measurable target to assess sympathetic nervous system activity.

The Dawn of a Biomarker: Linking VMA to Neuroendocrine Tumors

Shortly after its discovery, the clinical utility of VMA began to emerge. Researchers investigating catecholamine-secreting tumors, such as pheochromocytoma (a tumor of the adrenal medulla) and neuroblastoma (the most common extracranial solid tumor in childhood), found that patients with these conditions excreted significantly elevated levels of VMA in their urine.[8]

This link was particularly transformative for the diagnosis of neuroblastoma. In approximately 90% of neuroblastoma cases, the tumors secrete excess catecholamines, leading to high concentrations of their metabolites in urine and blood.[9] The measurement of urinary VMA became one of the first effective tumor marker tests, providing a non-invasive method to diagnose and monitor the disease.[10] A high VMA level in a child presenting with a suspicious mass became a strong indicator of neuroblastoma, often guiding further diagnostic workups and treatment plans.[9][11]

Evolution of Analytical Methodologies

The history of VMA analysis is a story of increasing specificity and sensitivity, driven by the need for more reliable diagnostic tools.

Early Colorimetric and Spectrophotometric Methods

The first widely used quantitative methods for VMA were based on spectrophotometry. The most notable of these was the procedure developed by Pisano and colleagues. This method involved a multi-step process:

-

Extraction: VMA was first extracted from an acidified urine sample using an organic solvent like ethyl acetate.

-

Oxidation: The extracted VMA was then chemically oxidized using sodium metaperiodate. This reaction specifically converted VMA into vanillin, the primary component of vanilla flavor.

-

Spectrophotometry: The resulting vanillin was measured by its absorbance of light at a specific wavelength (360 nm).

Causality Behind Experimental Choices: The choice to convert VMA to vanillin was ingenious, as vanillin has a strong, characteristic absorbance spectrum, making it easier to detect than VMA itself with the technology of the day. However, these colorimetric methods were laborious and suffered from significant interferences from dietary sources (like vanilla-containing foods) and certain medications, leading to a high rate of false-positive results.

The Modern Era: Chromatography and Mass Spectrometry